(S)-1-Cbz-3-Aminopyrrolidine
Overview
Description
(S)-1-Cbz-3-Aminopyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom and an amino group at the third position of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Cbz-3-Aminopyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-3-Aminopyrrolidine.
Protection of the Amino Group: The amino group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography to obtain this compound in high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial quantities while maintaining reaction conditions and yields.
Optimization: Optimization of reaction parameters such as temperature, solvent, and reaction time to enhance efficiency and reduce costs.
Purification and Quality Control: Implementation of robust purification methods and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-1-Cbz-3-Aminopyrrolidine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes under specific conditions.
Reduction: The Cbz protecting group can be removed by hydrogenation or treatment with strong acids, yielding free (S)-3-Aminopyrrolidine.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or treatment with trifluoroacetic acid (TFA).
Substitution: Reagents like acyl chlorides, isocyanates, or sulfonyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Imines or oximes.
Reduction Products: (S)-3-Aminopyrrolidine.
Substitution Products: Amides, ureas, or sulfonamides.
Scientific Research Applications
(S)-1-Cbz-3-Aminopyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of fine chemicals and as a precursor for agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-Cbz-3-Aminopyrrolidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes.
Comparison with Similar Compounds
®-1-Cbz-3-Aminopyrrolidine: The enantiomer of (S)-1-Cbz-3-Aminopyrrolidine with similar chemical properties but different biological activity.
1-Cbz-2-Aminopyrrolidine: A structural isomer with the amino group at the second position.
1-Cbz-4-Aminopyrrolidine: Another isomer with the amino group at the fourth position.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and isomers. This makes it a valuable compound in chiral synthesis and pharmaceutical development.
Properties
IUPAC Name |
benzyl (3S)-3-aminopyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXJNSKAXZNWMQ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364012 | |
Record name | (S)-1-Cbz-3-Aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122536-72-5 | |
Record name | (S)-1-Cbz-3-Aminopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 122536-72-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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